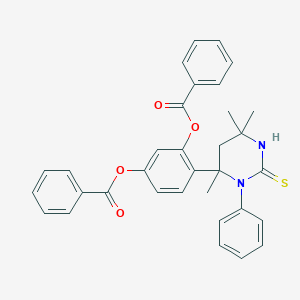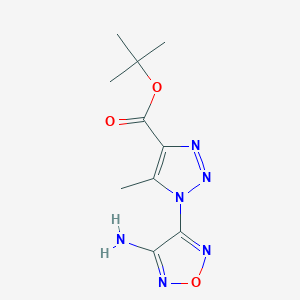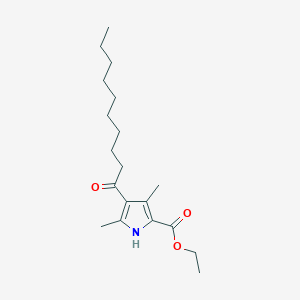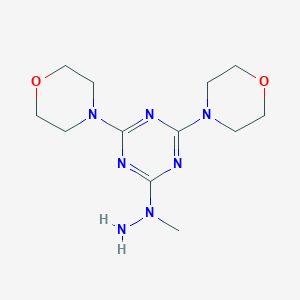![molecular formula C20H16N2O4S B393069 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one CAS No. 312707-01-0](/img/structure/B393069.png)
6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one” is a complex organic compound. It contains several functional groups and rings, including a methoxy group, a phenylamino group, a thiazol ring, and a chromen-2-one ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Enzyme Inhibition Studies
The compound’s unique structure may allow it to act as an inhibitor for certain enzymes. Studying its interaction with these enzymes can provide insights into enzyme mechanisms and aid in the development of new inhibitors.
Each of these applications leverages the compound’s unique chemical structure, which offers multiple points of functionalization and interaction with biological systems or materials. While the search did not yield specific studies on this exact compound, the applications mentioned are based on common research themes for compounds with similar structures . Further research and experimentation would be necessary to explore these applications for 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one specifically.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methoxy-3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-14-5-3-13(4-6-14)21-20-22-17(11-27-20)16-10-12-9-15(25-2)7-8-18(12)26-19(16)23/h3-11H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBPKNYNJTYWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-nitro-1,1,7,7-tetraphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B392989.png)

![2-[(2-chlorobenzyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B392991.png)



![N'-[(E)-(2-bromophenyl)methylidene]bicyclo[10.1.0]trideca-4,8-diene-13-carbohydrazide](/img/structure/B392996.png)




![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)acetamide](/img/structure/B393003.png)

![5-[(E)-1-(4-methoxyphenyl)methylidene]-2-(4-methylpiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B393008.png)